![molecular formula C14H16N2O6S B2998630 methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate CAS No. 338750-48-4](/img/structure/B2998630.png)

methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

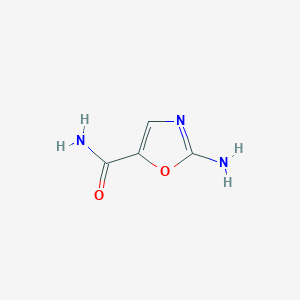

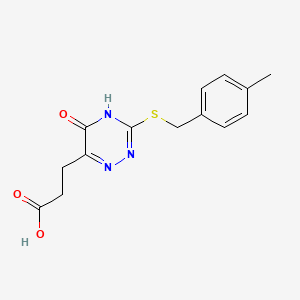

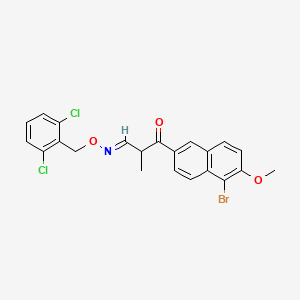

“Methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-48-4 . It has a molecular weight of 340.36 . The IUPAC name for this compound is "methyl 2- [ ( (1E)-2- { [ (ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C14H16N2O6S/c1-4-22-14 (20)16-11 (18)10 (8 (2)17)7-15-12-9 (5-6-23-12)13 (19)21-3/h5-7,15H,4H2,1-3H3, (H,16,18,20)/b10-7+" . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

This compound is utilized in the synthesis of thiazoles and their fused derivatives, showing antimicrobial activities against bacterial and fungal isolates. The process involves reactions with various reagents to produce arylidene, pyridine, thiophene, and anilide derivatives, which are then tested for their antimicrobial properties (Wardkhan et al., 2008).

Structural Analysis

Another aspect of research focuses on the crystal structure analysis of similar compounds, providing insight into their molecular configurations, which is crucial for understanding their chemical reactivity and potential applications in material science or pharmaceuticals (Vasu et al., 2004).

Catalytic Aminocarbonylation

The compound plays a role in the aminocarbonylation reactions, serving as a nucleophile in palladium-catalyzed processes. This method is used to synthesize 2-oxo-carboxamide type derivatives and carboxamides, showcasing its utility in organic synthesis and potential drug development (Müller et al., 2005).

Hydrolysis and Tautomerism Studies

Research on the hydrolysis of related compounds has provided valuable information on their chemical behavior, including the formation of pyruvic acid and the influence of tautomerism between enamine and ketimine forms. Such studies are essential for developing new synthetic routes and understanding the stability of chemical compounds (Iwanami et al., 1964).

Gewald Reaction

The compound is also involved in the Gewald reaction, an organocatalyzed process in aqueous conditions, leading to the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This highlights its role in green chemistry and the synthesis of heterocyclic compounds with potential biological activities (Abaee & Cheraghi, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[(E)-[(Z)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20)/b10-8-,15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRVFQBOANBCMQ-SRTZDBFQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/C1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)

![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)

![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)

![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)

![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)